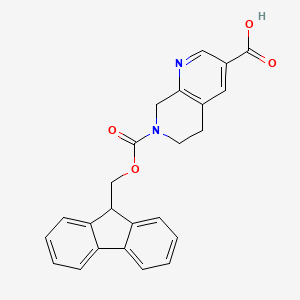

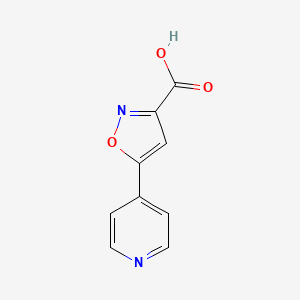

3-(2-氨基-6-氟吡啶-3-基)-6-氟吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorinated pyridines, such as the one you’re asking about, are of great interest due to their unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring, like fluorine, can lead to reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms attached to the pyridine ring. The position and number of these fluorine atoms can greatly influence the compound’s properties .Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions. For instance, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide .Physical And Chemical Properties Analysis

Fluorinated pyridines exhibit interesting and unusual physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .科学研究应用

氟化合物的合成

氟化化合物,例如 3-(2-氨基-6-氟吡啶-3-基)-6-氟吡啶-2-胺,由于其独特的性质,在新型材料和药物的开发中发挥着至关重要的作用。合成带有 6-芳基-5-氧代-1,2,4-三嗪-3-基部分的新型氟化氨基杂环化合物作为抗菌剂,说明了含氟化合物在药物化学中的潜力。这些化合物由芳酰化随后氟胺化合成,表现出很高的抗菌活性,突出了氟元素在增强生物活性中的重要性 (Bawazir & Abdel-Rahman, 2018)。

无催化剂胺化的进展

2-氟吡啶和 2-氟-5-卤代吡啶与金刚烷胺的无催化剂胺化代表了有机合成中的重大进步。这种方法涉及与带有金刚烷基部分的胺和二胺的反应,提供了一种有效生产 N-(吡啶-2-基) 衍生物的方法。与 2-氟吡啶相比,2-氟-5-卤代吡啶的反应性更大,这突出了氟化吡啶在有机合成中的多功能性 (Abel et al., 2015)。

抗肿瘤剂中的氟

有机化合物中的氟取代会显着影响其抗肿瘤活性。一项对 7-取代的 1,4-二氢-4-氧代-1-(2-噻唑基)-1,8-萘啶-3-羧酸的研究表明,氟原子定位对于对肿瘤细胞系的细胞毒性活性至关重要。这项研究强调了战略性地结合氟以增强萘啶衍生物的抗肿瘤功效,为设计新的抗肿瘤剂提供了见解 (Tsuzuki et al., 2004)。

非线性光学 (NLO) 材料

合成和研究 6-氨基-5-氰基-2-氧代-N-(吡啶-2-基)-4-(对甲苯基)-2H-[1,2'-联吡啶]-3-羧酰胺等化合物揭示了氟化化合物在开发具有先进光学特性的材料方面的潜力。这些研究包括实验和计算分析,强调了氟化化合物在创建具有理想非线性光学特性和在光子学和电信中可能应用的材料中的重要性 (Jayarajan et al., 2019)。

作用机制

Target of Action

Similar fluorinated compounds have been reported to be useful as inhibitors of atr protein kinase . ATR protein kinase plays a crucial role in DNA damage response and cell cycle regulation.

Mode of Action

This inhibition could lead to disruption in the DNA damage response and cell cycle regulation, potentially leading to cell death in cancerous cells .

Biochemical Pathways

By inhibiting ATR kinase, these compounds can disrupt the cell’s ability to repair damaged DNA, which can lead to cell death, particularly in cancer cells that have a high rate of DNA replication .

Pharmacokinetics

Fluorinated compounds are known to have stronger activity and stability, longer half-life, and better bioabsorbability . These properties can enhance the compound’s bioavailability, making it more effective as a therapeutic agent.

Result of Action

This is due to the disruption of the DNA damage response and cell cycle regulation, which are crucial for cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine. For instance, the pH of the environment can affect the compound’s stability and activity. Moreover, the presence of other compounds or drugs can influence its efficacy through drug-drug interactions .

未来方向

属性

IUPAC Name |

3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTUJGRWXWDPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)

![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)

![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)